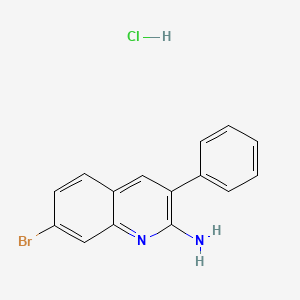

![molecular formula C4H11N3O3S B3364624 N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide CAS No. 117267-37-5](/img/structure/B3364624.png)

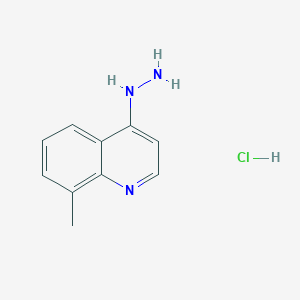

N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide

Overview

Description

“N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide” is a chemical compound with the CAS Number: 117267-37-5 . It has a molecular weight of 181.22 and its IUPAC name is N-(2-hydrazino-1-methyl-2-oxoethyl)methanesulfonamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H11N3O3S/c1-3(4(8)6-5)7-11(2,9)10/h3,7H,5H2,1-2H3,(H,6,8) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 133-134 degrees . It is stored at room temperature .Scientific Research Applications

Synthesis of Sulfonohydrazides and Sulfonamides

- A photo-induced, catalyst-free three-component reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine under UV irradiation generates diverse (2-oxoindolin-3-yl)methanesulfonohydrazides. This process allows for easy incorporation of the sulfonyl group through sulfur dioxide insertion, showcasing a metal-free and photo-redox catalyst-free method for synthesizing sulfonohydrazides under mild conditions (Zhou, Xia, & Wu, 2016).

Chemoselective N-Acylation Reagents

- Research on the development of sufficiently chemoselective N-acylation reagents led to the creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. These reagents demonstrate good chemoselectivity, contributing significantly to the field of organic synthesis by offering storable and efficient N-acylation options (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Transfer Hydrogenation Catalysis

- The development of precatalysts for the transfer hydrogenation of ketones, employing N-(2-(pyridin-2-yl)ethyl) derivatives, including methanesulfonamide, has been reported. These precatalysts enable efficient catalysis under mild conditions without the need for halide abstractors or basic additives, demonstrating a significant advancement in the field of organometallic catalysis (Ruff, Kirby, Chan, & O'Connor, 2016).

Aminosulfonylation Reactions

- Palladium-catalyzed aminosulfonylation of aryl halides has been utilized to produce aryl N-aminosulfonamides efficiently. This method uses DABCO·(SO2)2 as a convenient sulfur dioxide source and tolerates a wide variety of aryl iodide and hydrazine partners, highlighting its versatility in synthesizing complex sulfonamides (Nguyen, Emmett, & Willis, 2010).

Safety and Hazards

properties

IUPAC Name |

N-(1-hydrazinyl-1-oxopropan-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O3S/c1-3(4(8)6-5)7-11(2,9)10/h3,7H,5H2,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKDUCRRVNGNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

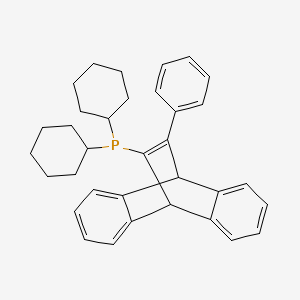

![Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine](/img/structure/B3364551.png)

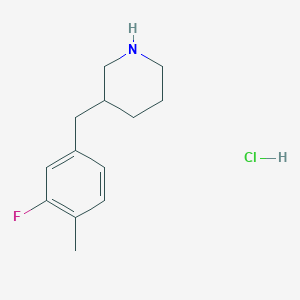

![4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B3364555.png)

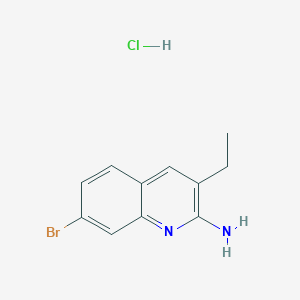

![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole](/img/structure/B3364572.png)

![4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3364622.png)